molecular formula C7H15NO4S B14120130 2-Morpholin-4-yl-propane-2-sulfonic acid

2-Morpholin-4-yl-propane-2-sulfonic acid

Cat. No.: B14120130
M. Wt: 209.27 g/mol
InChI Key: VVFYHLHIYFTDLR-UHFFFAOYSA-N
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Description

2-Morpholin-4-yl-propane-2-sulfonic acid is a zwitterionic organic chemical compound commonly used as a buffering agent in biological and biochemical research. It is known for its ability to maintain stable pH levels in solutions, making it an essential component in various experimental setups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholin-4-yl-propane-2-sulfonic acid typically involves the reaction of morpholine with propane sultone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the nucleophilic attack of the morpholine nitrogen on the sulfonic acid group of propane sultone, resulting in the formation of the sulfonic acid derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for high yield and purity, and the product is often purified through recrystallization or other separation techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Morpholin-4-yl-propane-2-sulfonic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound, such as the morpholine ring and the sulfonic acid group .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

2-Morpholin-4-yl-propane-2-sulfonic acid is widely used in scientific research due to its buffering capabilities. It is commonly employed in:

Mechanism of Action

The buffering action of 2-Morpholin-4-yl-propane-2-sulfonic acid is due to its ability to donate or accept protons, thereby maintaining a stable pH in solutions. The morpholine ring and the sulfonic acid group play crucial roles in this process. The compound interacts with hydrogen ions in the solution, preventing significant changes in pH .

Comparison with Similar Compounds

2-Morpholin-4-yl-propane-2-sulfonic acid is often compared with other buffering agents such as:

These compounds are chosen based on their specific buffering ranges and compatibility with different experimental conditions. This compound is unique due to its zwitterionic nature and stability over a wide pH range .

Properties

Molecular Formula

C7H15NO4S

Molecular Weight

209.27 g/mol

IUPAC Name

2-morpholin-4-ylpropane-2-sulfonic acid

InChI

InChI=1S/C7H15NO4S/c1-7(2,13(9,10)11)8-3-5-12-6-4-8/h3-6H2,1-2H3,(H,9,10,11)

InChI Key

VVFYHLHIYFTDLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(N1CCOCC1)S(=O)(=O)O

Origin of Product

United States

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